苯甲基 2-氰基哌啶-1-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of benzo[f]isoindole-1,3-dicarboxylates . Additionally, the synthesis of substituted benzylpiperidines is achieved through temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, indicating that similar methods could potentially be applied to the synthesis of Benzyl 2-cyanopiperidine-1-carboxylate . The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization, which could be relevant for the stereochemical control in the synthesis of Benzyl 2-cyanopiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR, and XRD. For instance, the structure of 2-aminobenzimidazole derivatives is confirmed through these methods, and theoretical calculations such as DFT, HF, and MP2 are used to characterize the molecular structure . These techniques and calculations could be applied to determine the molecular structure of Benzyl 2-cyanopiperidine-1-carboxylate.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with various reagents to create new derivatives. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form substituted phenyl-cyano-benzothiazolopyridine carboxylates . These reactions showcase the reactivity of the cyano group and the potential for creating diverse derivatives, which could be extrapolated to the reactivity of Benzyl 2-cyanopiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often studied using spectroscopic and theoretical methods. For instance, the vibrational properties of benzofuran-carboxylic acids derivatives are investigated using DFT calculations, and their biological activities are assessed through molecular docking studies . These approaches could be used to predict and study the physical and chemical properties of Benzyl 2-cyanopiperidine-1-carboxylate, as well as its potential biological activities.

科学研究应用

羧化反应

苯甲基 2-氰基哌啶-1-羧酸酯参与各种羧化反应。León 等人 (2013) 的一项研究重点介绍了在温和条件下进行且操作简单的苯甲基卤化物与 CO2 的镍催化羧化反应(León, Correa, & Martín, 2013)。类似地,孟等人 (2019) 报告了一种无金属、可见光介导的苯甲基 C-H 键与 CO2 羧化为 2-芳基丙酸的反应(Meng, Schirmer, Berger, Donabauer, & König, 2019)。

胆碱酯酶抑制剂的合成

Pizova 等人 (2017) 制备了一系列苯甲基 2-氰基哌啶-1-羧酸酯作为胆碱酯酶抑制剂。这些化合物对乙酰胆碱酯酶表现出中等抑制作用,一些化合物显示出与利伐斯明(一种已知的抗阿尔茨海默病药物)相当的活性(Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017)。

醇的苄基化

在 Poon 和 Dudley (2006) 的一项研究中,相关的化合物 2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐被用于将醇转化为苄基醚,展示了苄基相关化合物在有机合成中的多功能性(Poon & Dudley, 2006)。

钯催化的转化

多项研究集中在涉及苯甲基羧酸酯的钯催化反应。刘等人 (2013) 开发了通过钯催化的 C-H 酰氧基化直接用甲苯对羧酸进行苄基化(Liu, Shi, Pan, Jiang, & Zhang, 2013)。Correa 和 Martín (2009) 提出了一种以催化方式将二氧化碳插入芳基卤化物的新方案,为传统的羧化方法提供了一种替代方案(Correa & Martín, 2009)。

功能化化合物的合成

使用苯甲基羧酸酯和相关结构合成功能多样的化合物是另一个关键领域。张等人 (2010) 开发了通过钯催化的脱羧基偶联反应合成内部苯甲基炔烃和 1,2-二芳基炔烃的方法(Zhang, Zhang, & Li, 2010)。Trollsås 等人 (2000) 描述了合成和聚合含有受保护官能团的新型环状酯,利用苄基化化合物作为中间体(Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000)。

安全和危害

未来方向

While specific future directions for Benzyl 2-cyanopiperidine-1-carboxylate are not mentioned in the search results, it’s worth noting that piperidine derivatives are being increasingly recognized for their potential in drug discovery, particularly in the development of new treatments for various diseases .

属性

IUPAC Name |

benzyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRYYPPHIHDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662647 | |

| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017788-63-4 | |

| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

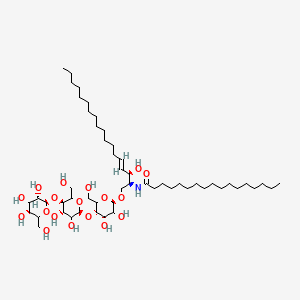

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

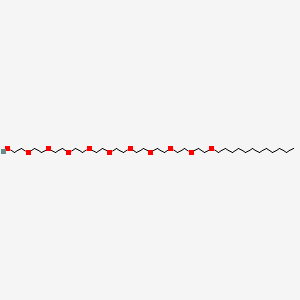

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)